1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid
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Overview
Description
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid, also known as 1-Boc-Pyrrole-3-boronic acid, is an important chemical compound with various applications in organic synthesis. It is a boronic acid derivative of pyrrole and has a variety of uses in scientific research, particularly in the synthesis of various organic compounds. This compound is used in the synthesis of various pharmaceuticals, such as drugs, and in the production of materials for use in the medical and chemical industries.
Scientific Research Applications
Electrochemical Biosensors Development
Research has explored the use of boronic acids and their derivatives, including 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid, in the development of electrochemical biosensors. These biosensors are designed to detect various biomolecules and ions, taking advantage of the unique binding and electrochemical properties of boronic acids. One notable application is in non-enzymatic glucose sensors, where boronic acids act as redox markers that change their electrochemical behavior upon binding to glucose, allowing for the sensitive and selective detection of glucose levels in blood. This technology has significant implications for diabetes management and research into glycometabolism disorders (Wang et al., 2014).
Medicinal Applications and Drug Design
Boronic acids, including derivatives like this compound, have shown promise in medicinal chemistry and drug design. Their unique chemical properties allow them to interact with biological molecules in ways that can be therapeutically beneficial. Research has highlighted their potential in creating new pharmaceuticals, particularly for targeting specific biological pathways and diseases. The versatility and stability of boron-containing compounds make them attractive candidates for drug development, offering new avenues for therapeutic intervention (Viňas et al., 2019).
Hydrogen Production Technologies
In the field of sustainable energy, this compound and similar boronic acids have been explored for their role in hydrogen production from ammonia borane. Boronic acids act as catalysts in the hydrolysis of ammonia borane, a process that releases hydrogen gas. This area of research is critical for developing efficient and environmentally friendly hydrogen production methods, which are essential for fuel cell technologies and the broader goal of achieving a sustainable energy future (Alpaydin et al., 2020).
Environmental and Analytical Applications
Boronic acids and their derivatives are also used in environmental and analytical chemistry for the detection of various substances, including pollutants and biomarkers. The specific binding capabilities of boronic acids can be harnessed to develop sensors and assays for monitoring environmental health and for diagnostic purposes. For instance, boronic acid-based sensors have been designed for the selective detection of fluoride ions, an important aspect of drinking water safety and environmental monitoring (Bian et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic Acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound is relatively stable and can be readily prepared, making it suitable for a variety of environments . .
Biochemical Analysis
Biochemical Properties
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical research. It is often used in the synthesis of pharmaceuticals and other biologically active compounds due to its ability to form stable complexes with biomolecules .
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of enzymes and other regulatory proteins, affecting various cellular processes. For example, it can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, allowing it to interact with enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or heat can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with biomolecules allows it to modulate metabolic pathways, making it a valuable tool in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, making it important to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4-6,13-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQDOHHXGSMFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593914 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832697-40-2 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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